molecular formula C11H15NO3 B13969796 4,5-diethyl-N,2-dihydroxybenzamide CAS No. 349392-86-5

4,5-diethyl-N,2-dihydroxybenzamide

Cat. No.: B13969796
CAS No.: 349392-86-5
M. Wt: 209.24 g/mol
InChI Key: YDLJEHIKROTUBW-UHFFFAOYSA-N
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Description

4,5-diethyl-N,2-dihydroxybenzamide is an organic compound that incorporates both hydroxamate and phenoxy groups.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4,5-diethyl-N,2-dihydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4,5-diethyl-N,2-dihydroxybenzamide involves its ability to chelate metal ions through its hydroxamate and phenoxy groups. This chelation process can influence various molecular targets and pathways, including enzyme inhibition and metal ion transport .

Properties

CAS No.

349392-86-5

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4,5-diethyl-N,2-dihydroxybenzamide

InChI

InChI=1S/C11H15NO3/c1-3-7-5-9(11(14)12-15)10(13)6-8(7)4-2/h5-6,13,15H,3-4H2,1-2H3,(H,12,14)

InChI Key

YDLJEHIKROTUBW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1CC)O)C(=O)NO

Origin of Product

United States

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